molecular formula C18H17ClN2O3 B2930508 10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 866346-23-8

10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2930508
CAS No.: 866346-23-8
M. Wt: 344.8
InChI Key: CNPWLUOEUVDXHF-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocycles featuring an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one core. The structure incorporates a fused bicyclic system with oxygen (oxa) and nitrogen (diaza) heteroatoms, along with a ketone group at position 11. The substituent at position 10 is a 3-chloro-4-methoxyphenyl group, which introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) moieties.

Properties

IUPAC Name

10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-18-10-14(12-5-3-4-6-15(12)24-18)20-17(22)21(18)11-7-8-16(23-2)13(19)9-11/h3-9,14H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPWLUOEUVDXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogous tricyclic derivatives:

Compound Substituents Key Functional Groups Molecular Weight Notable Features
Target Compound : 10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-one 3-Cl-4-OCH₃-phenyl at C10 Ketone (C=O) at C11 Not provided Balanced electronic effects from Cl and OCH₃; potential for diverse H-bonding
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-thione 4-isopropylphenyl at C10 Thione (C=S) at C11 372.911 g/mol Increased lipophilicity due to isopropyl and thione; altered H-bonding capacity
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]-4(8)-one 4-OCH₃-phenyl at C9 Dithia (S-S), Ketone (C=O) Not provided Sulfur atoms enhance electron delocalization; potential redox sensitivity
9-Phenyl-8-oxa-10,12-diaza-tricyclo[...]-11-one Phenyl at C9 Ketone (C=O) at C11 Not provided Simpler structure; lacks halogen or alkoxy groups, possibly reducing bioactivity
4-Chloro-10-(4-[piperazino-carbonyl]phenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-one 4-(piperazino-carbonyl)phenyl at C10 Ketone (C=O), Piperazine moiety Not provided Bulky substituent with basic nitrogen; improved solubility in acidic environments

Key Comparative Insights

Substituent Effects: The target compound's 3-chloro-4-methoxyphenyl group combines steric and electronic modulation, contrasting with the 4-isopropylphenyl analog (), which is bulkier and more lipophilic. The thione group in the latter may reduce polarity, impacting membrane permeability . The 4-methoxyphenyl group in these compounds lacks the chloro substituent, reducing electrophilic character .

Functional Group Impact: The ketone group in the target compound and derivatives enables hydrogen bonding, critical for target interactions. In contrast, the thione () may engage in weaker van der Waals interactions . The piperazino-carbonyl substituent () introduces a basic nitrogen, enhancing solubility in protonated forms (e.g., in gastric environments) but increasing metabolic vulnerability via cytochrome P450 pathways .

Synthetic Accessibility :

  • highlights a one-pot synthesis route for simpler analogs (e.g., 9-phenyl derivatives), suggesting that introducing complex substituents (as in the target compound) may require multi-step protocols, affecting yield and scalability .

Biological Activity

The compound 10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

  • Molecular Formula : C19H19ClN2O4
  • Molecular Weight : 374.8182
  • CAS Number : 899784-42-0

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets. Key areas of activity include:

  • Anticancer Activity :
    • Studies have shown that derivatives of diazatricyclo compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been identified as potential inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • The presence of halogen and methoxy groups in the structure enhances the compound's ability to penetrate microbial membranes, thereby exhibiting antibacterial and antifungal properties. Research indicates that related compounds have shown efficacy against drug-resistant strains of bacteria .
  • Anti-inflammatory Effects :
    • Compounds with similar frameworks have been evaluated for their anti-inflammatory potential, often through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerSignificant cytotoxicity against various cancer cell lines; induces apoptosis
AntimicrobialEffective against multiple bacterial strains; potential against resistant pathogens
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces inflammation in animal models

Detailed Research Insights

  • Anticancer Studies :
    • A study demonstrated that a related compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis via mitochondrial pathways. The compound's ability to disrupt mitochondrial membrane potential was highlighted as a key mechanism .
  • Antimicrobial Efficacy :
    • Research indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Mechanism of Action :
    • The anti-inflammatory action was linked to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses in various tissues .

Q & A

Q. What statistical frameworks are robust for analyzing non-reproducible bioactivity data in structurally complex molecules?

  • Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in synthesis or assay conditions. Use bootstrapping to estimate confidence intervals for IC50 values. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) .

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